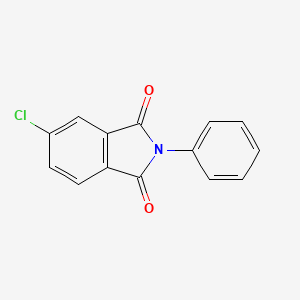
5-Chloro-2-phenylisoindoline-1,3-dione
Übersicht
Beschreibung
5-Chloro-2-phenylisoindoline-1,3-dione is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a chloro group and a phenyl group attached to the phthalimide core. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-2-phenylisoindoline-1,3-dione can be synthesized through the reaction of chlorophthalic acid or its anhydride with aniline in the presence of water as the solvent. The reaction involves heating the mixture to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cycloaddition reactions, which provide a versatile approach to synthesizing N-substituted phthalimides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using chlorophthalic anhydride and aniline. The process is optimized to ensure high yield and purity of the product, with water being the preferred solvent due to its cost-effectiveness and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cycloaddition reactions and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted phthalimides .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-phenylisoindoline-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Chloro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as a protoporphyrinogen oxidase inhibitor, it interferes with the enzyme’s activity, leading to the accumulation of protoporphyrinogen IX, which is toxic to plants . This mechanism is exploited in the development of herbicides.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-phenylisoindoline-1,3-dione can be compared with other similar compounds, such as:
N-phenylphthalimide: Lacks the chloro group but shares similar reactivity and applications.
N-(4-nitrophenyl)phthalimide: Contains a nitro group instead of a chloro group, which affects its reactivity and applications.
N-(4-bromophenyl)phthalimide: Contains a bromo group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloro group, making it suitable for particular synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
26491-49-6 |
|---|---|
Molekularformel |
C14H8ClNO2 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
5-chloro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
RLXKJHQKSUMZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














